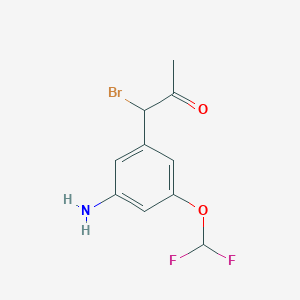
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl3O. It is a chlorinated ketone that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple chlorine atoms and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one with chlorine gas under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine gas flow rate, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-(2-chloro-3-(chloromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-chloro-3-(chloromethyl)phenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of multiple chlorine atoms enhances its electrophilicity, making it a potent reagent for such interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-chlorophenyl)propan-2-one
- 1-Chloro-1-(3-chlorophenyl)propan-2-one
- 1-Chloro-1-(4-chlorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C10H9Cl3O |
|---|---|
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
1-chloro-1-[2-chloro-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl3O/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |
Clave InChI |
DUMYCYBNRKMIQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC(=C1Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


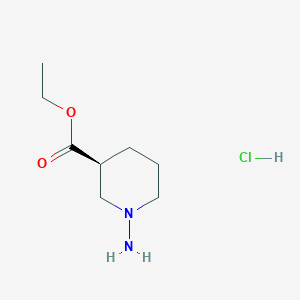
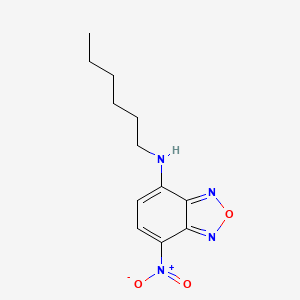
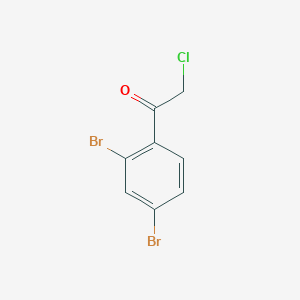




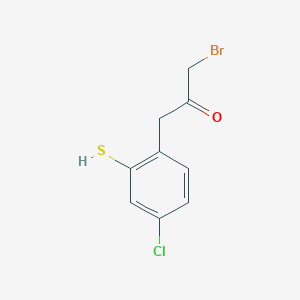

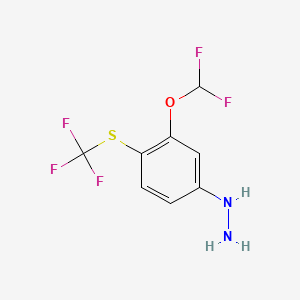
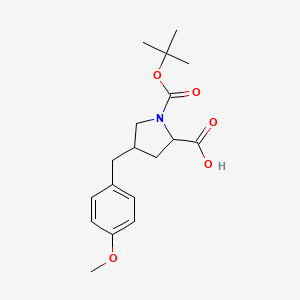
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

